5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: This involves the reaction of an appropriate nitrile with an α-haloketone.
Attachment of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.
Final Coupling: The final step involves coupling the benzodioxole and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole ring.
Reduction: Products may include reduced or ring-opened derivatives of the oxazole ring.
Substitution: Products may include substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide: is similar to other compounds containing benzodioxole, morpholine, and oxazole rings.
4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one: is one such compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical properties and potential biological activities.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-18(19-4-1-5-21-6-8-23-9-7-21)14-11-16(26-20-14)13-2-3-15-17(10-13)25-12-24-15/h2-3,10-11H,1,4-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRZXDLDIPCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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